(E)-2-(4-(3-(9H-carbazol-9-yl)-2-hydroxypropoxy)benzylidene)hydrazinecarboxamide

Anticonvulsant Drug Discovery CNS Drug Design Physicochemical Property Optimization

CAS 324773-92-4 designates (E)-2-(4-(3-(9H-carbazol-9-yl)-2-hydroxypropoxy)benzylidene)hydrazinecarboxamide, a synthetic low-molecular-weight (402.4 g/mol) small molecule combining a carbazole fluorophore, a 2-hydroxypropoxy linker, and a para-substituted benzylidene semicarbazone pharmacophore (C23H22N4O3). The (E)-configuration of the imine bond and the terminal hydrazinecarboxamide (semicarbazone) group place it within the aryl semicarbazone class, a scaffold extensively validated for anticonvulsant activity through voltage-gated sodium channel blockade.

Molecular Formula C23H22N4O3
Molecular Weight 402.454
CAS No. 324773-92-4
Cat. No. B2602065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-(4-(3-(9H-carbazol-9-yl)-2-hydroxypropoxy)benzylidene)hydrazinecarboxamide
CAS324773-92-4
Molecular FormulaC23H22N4O3
Molecular Weight402.454
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC=C3N2CC(COC4=CC=C(C=C4)C=NNC(=O)N)O
InChIInChI=1S/C23H22N4O3/c24-23(29)26-25-13-16-9-11-18(12-10-16)30-15-17(28)14-27-21-7-3-1-5-19(21)20-6-2-4-8-22(20)27/h1-13,17,28H,14-15H2,(H3,24,26,29)/b25-13+
InChIKeyRTGUMISQXZCJAR-DHRITJCHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

324773-92-4 (E)-Carbazole-Semicarbazone Hybrid: Core Identity & Drug Discovery Procurement Context


CAS 324773-92-4 designates (E)-2-(4-(3-(9H-carbazol-9-yl)-2-hydroxypropoxy)benzylidene)hydrazinecarboxamide, a synthetic low-molecular-weight (402.4 g/mol) small molecule combining a carbazole fluorophore, a 2-hydroxypropoxy linker, and a para-substituted benzylidene semicarbazone pharmacophore (C23H22N4O3) [1]. The (E)-configuration of the imine bond and the terminal hydrazinecarboxamide (semicarbazone) group place it within the aryl semicarbazone class, a scaffold extensively validated for anticonvulsant activity through voltage-gated sodium channel blockade [2]. The carbazole moiety contributes bulk lipophilicity (computed XLogP3 = 3.0) and potential for additional π-stacking interactions not present in prototypical aryl semicarbazone leads [1].

Why Aryl Semicarbazone Analogs Cannot Be Treated as Interchangeable for Anticonvulsant Screening


Within the aryl semicarbazone class, even minor structural modifications produce large-magnitude changes in anticonvulsant potency and neurotoxicity. For instance, the lead compound 4-(4-fluorophenoxy)benzaldehyde semicarbazone (V102862, C0102862) achieves an intraperitoneal MES ED50 of 12.9 mg/kg in mice, while many close analogs are inactive or neurotoxic at similar doses [1]. The aryl semicarbazone pharmacophore model requires a precise balance of a hydrophobic aryl ring, an electron donor group, and a hydrogen-bonding domain; altering the lipophilic bulk—such as replacing a simple aryloxy group with a tricyclic carbazole-hydroxypropoxy substituent—can profoundly shift blood-brain barrier penetration, target engagement kinetics, and metabolic stability [2]. For procurement in CNS drug discovery programs, substituting CAS 324773-92-4 with a generic aryl semicarbazone of similar MW but different lipophilicity or substitution pattern risks obtaining qualitatively different pharmacological profiles and invalid structure-activity relationship conclusions.

Quantitative Differentiation Evidence for CAS 324773-92-4 Against Closest Aryl Semicarbazone Analogs


Molecular Weight and Lipophilicity Elevation vs. Prototypical Aryl Semicarbazone Leads

CAS 324773-92-4 (MW = 402.4 Da; XLogP3 = 3.0) is substantially larger and more lipophilic than the two most extensively characterized aryl semicarbazone anticonvulsant leads: (i) benzaldehyde semicarbazone (MW = 163.18 Da; XLogP3 = 1.3) [1], and (ii) 4-(4-fluorophenoxy)benzaldehyde semicarbazone, V102862 (MW = 273.26 Da; XLogP = 2.6) [2]. The target compound possesses a 2.5-fold greater molecular weight than benzaldehyde semicarbazone and a LogP elevation of approximately 0.4 units over V102862, attributable to the tricyclic carbazole moiety. This physicochemical shift places CAS 324773-92-4 in a distinct CNS drug-likeness space: its LogP remains within the optimal range for blood-brain barrier penetration (LogP 1-3), while the additional aromatic surface area may confer enhanced binding to the hydrophobic pocket of voltage-gated sodium channels identified in the semicarbazone pharmacophore model [3].

Anticonvulsant Drug Discovery CNS Drug Design Physicochemical Property Optimization

Carbazole Moiety as a Differentiating Structural Feature Absent in Lead Aryl Semicarbazones

CAS 324773-92-4 is distinguished from all established aryl semicarbazone anticonvulsant leads by the presence of a carbazole tricyclic ring system linked via a 2-hydroxypropoxy spacer to the benzylidene semicarbazone core. The three most clinically advanced aryl semicarbazones—V102862 (fluorophenoxy-substituted), 4-bromobenzaldehyde semicarbazone (halogen-substituted), and CO 102862 (fluorophenoxy semicarbazone)—all feature monocyclic or biphenyl-type hydrophobic aryl groups [1][2]. The carbazole substructure in the target compound introduces additional aromatic π-electron density and an N-H hydrogen-bond donor, features that have been independently associated with MAO-B inhibition (IC50 = 278 nM for related phenylalanine-carbazole hybrids) and neuroprotective activity in neuronal cell lines [3]. The carbazole scaffold has also been explored in BACE1 inhibitor programs (e.g., N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-arylcarboxamides with Ki values in the low micromolar range) [4].

Carbazole Pharmacology Anticonvulsant Scaffold Design Structure-Activity Relationship

Para-Substitution Pattern Differentiation from Commercially Available Ortho-Isomer

CAS 324773-92-4 is a para-substituted benzylidene semicarbazone (4-substituted benzaldehyde core), which distinguishes it from its closest commercial isomer: 2-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]benzaldehyde semicarbazone (CAS 488734-13-0), the ortho-substituted variant available through Sigma-Aldrich as AldrichCPR . In aryl semicarbazone SAR, the substitution position on the benzylidene ring critically modulates anticonvulsant potency; para-substitution has been associated with optimal MES activity in the prototype series, whereas ortho-substitution often reduces activity due to steric interference with the semicarbazone pharmacophore's planar conformation required for sodium channel binding [1].

Regioisomer Pharmacology Positional SAR Chemical Procurement

Semicarbazone Pharmacophore Conservation with Validated Sodium Channel Blocker Mechanism

CAS 324773-92-4 retains the complete three-point semicarbazone pharmacophore essential for voltage-gated sodium channel inhibition: (i) a hydrophobic aryl ring (carbazole-phenyl system), (ii) a hydrogen-bonding domain (hydrazinecarboxamide NH and C=O), and (iii) an electron-donor moiety (imine nitrogen) [1]. The lead semicarbazone V102862 (Co 102862) has been directly demonstrated to act as a state-dependent blocker of mammalian voltage-gated sodium channels, with approximately 80-fold higher affinity for inactivated Na+ channels compared to resting-state channels [2]. This mechanism is believed to underlie the robust MES anticonvulsant activity observed across the aryl semicarbazone class, with protection indices (TD50/ED50) exceeding 300 for optimized compounds after oral administration to rats [3].

Sodium Channel Inhibition Anticonvulsant Mechanism Pharmacophore Validation

Purity Specification and Commercial Sourcing Differentiation

CAS 324773-92-4 is commercially available with a specified purity of ≥95% (HPLC) through multiple international chemical suppliers (e.g., ChemeMenu catalog number CM682063) . In contrast, the commercially available ortho-isomer (CAS 488734-13-0) is listed as AldrichCPR grade with no quantitative purity specification provided . For structure-activity relationship studies where trace impurities can confound dose-response interpretations—particularly in electrophysiology and in vivo seizure models where contaminating active analogs at <5% levels may produce false-positive anticonvulsant signals—the documented ≥95% purity threshold provides a defined quality baseline for procurement decisions.

Compound Procurement Purity Specifications Research-Grade Sourcing

Procurement-Relevant Application Scenarios for CAS 324773-92-4


Anticonvulsant Lead Diversification: Exploring Carbazole-Enriched SAR Beyond Classical Aryl Semicarbazones

Medicinal chemistry teams seeking to expand the structure-activity relationship landscape of sodium channel-blocking anticonvulsants can deploy CAS 324773-92-4 as a tool compound representing the carbazole-enriched aryl semicarbazone sub-class. Its elevated lipophilicity (XLogP3 = 3.0) and extended aromatic surface, compared to the extensively characterized V102862 lead (XLogP = 2.6), allow systematic exploration of how increased hydrophobic bulk modulates MES potency, neurotoxicity thresholds, and state-dependent sodium channel binding kinetics [1]. The conserved semicarbazone pharmacophore ensures mechanistic continuity with the validated sodium channel blocker class, while the carbazole substituent introduces a structurally orthogonal vector for probing auxiliary pharmacology such as MAO-B inhibition or neuroprotection [2].

Multi-Target-Directed Ligand (MTDL) Design for Epilepsy with Neurodegenerative Comorbidities

Given independent evidence that carbazole-containing compounds can inhibit MAO-B (IC50 = 278 nM for related phenylalanine-carbazole hybrids) [1] and that the semicarbazone scaffold confers state-dependent sodium channel blockade [2], CAS 324773-92-4 represents a rationally designed dual-pharmacophore candidate suitable for MTDL screening programs. Procurement of this compound enables testing the hypothesis that simultaneous sodium channel blockade and MAO-B inhibition provides synergistic seizure control with additional neuroprotective benefit—a therapeutic profile unattainable with classical mono-mechanistic aryl semicarbazones such as V102862.

Regioisomeric Selectivity Profiling in Sodium Channel Pharmacology

The commercial availability of both para-substituted (CAS 324773-92-4) and ortho-substituted (CAS 488734-13-0) carbazole-semicarbazone regioisomers [1] enables matched-pair experimental designs to quantify the impact of benzylidene substitution geometry on sodium channel isoform selectivity and anticonvulsant potency. Based on aryl semicarbazone SAR precedent, para-substitution is predicted to confer superior MES activity relative to ortho-substitution [2], making the para-isomer the prioritized candidate for primary screening with the ortho-isomer serving as a negative control or selectivity tool.

Physicochemical Property Benchmarking for CNS Drug Design Training Sets

CAS 324773-92-4 occupies a distinct region of CNS drug-like chemical space (MW = 402.4 Da; LogP = 3.0; TPSA = 102 Ų; HBD = 3; HBA = 4; RotB = 7) [1] that differentiates it from both simpler aryl semicarbazones (e.g., V102862: MW = 273.26 Da, LogP = 2.6) and larger carbazole-based kinase inhibitors. Computational chemistry and machine learning groups building predictive models for blood-brain barrier penetration or anticonvulsant activity can use this compound as a test-case data point, bridging the physicochemical gap between early lead-like semicarbazones and more complex carbazole-containing CNS candidates [2].

Quote Request

Request a Quote for (E)-2-(4-(3-(9H-carbazol-9-yl)-2-hydroxypropoxy)benzylidene)hydrazinecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.